Bromothymol blue chemical structure and properties
Bromothymol blue chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromothymol blue (BTB), a member of the triphenylmethane dye family, is a widely utilized pH indicator in various scientific disciplines. Its distinct color transition from yellow in acidic media to blue in alkaline conditions, centered around a neutral pH, makes it an invaluable tool for monitoring acid-base reactions, cell culture viability, and respiratory processes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and practical applications of bromothymol blue, with a focus on methodologies and data relevant to research and development.
Chemical Structure and Identification
Bromothymol blue, with the chemical formula C₂₇H₂₈Br₂O₅S, is scientifically known as 3,3-Bis[3-bromo-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2,1λ⁶-benzoxathiole-1,1(3H)-dione.[1][2] Its structure is characterized by a central sultone ring derived from sulfobenzoic acid, substituted with two brominated thymol moieties. The presence of electron-withdrawing bromine atoms and electron-donating alkyl groups on the phenolic rings is crucial for its pH-indicating properties.[1]
Key Identifiers:
| Identifier | Value |
| CAS Number | 76-59-5[1][3] |
| PubChem CID | 6450 |
| IUPAC Name | 3,3-Bis[3-bromo-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]-2,1λ⁶-benzoxathiole-1,1(3H)-dione |
| Synonyms | Bromthymol Blue, Dibromothymolsulfophthalein |
Physicochemical Properties
The utility of bromothymol blue as a pH indicator is a direct consequence of its physicochemical properties. As a weak acid, it exists in a protonated (acidic) or deprotonated (basic) form, each exhibiting a distinct color due to differences in their electronic conjugation.
Table of Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₈Br₂O₅S | |
| Molar Mass | 624.38 g/mol | |
| Appearance | Light pink to buff crystalline powder | |
| Melting Point | 202 °C (396 °F; 475 K) | |
| Boiling Point | 614.26 °C at 760 mmHg | |
| Density | 1.25 g/cm³ | |
| pKa | ~7.1 | |
| pH Transition Range | 6.0 (yellow) to 7.6 (blue) | |
| Absorption Maximum (λmax) | 427 nm (acidic form, yellow) | |
| 602 nm (basic form, blue) | ||
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, and aqueous alkali solutions; Less soluble in nonpolar solvents like benzene and xylene; Practically insoluble in petroleum ether. |
Acid-Base Indicator Mechanism
The color change of bromothymol blue is governed by its acid-base equilibrium. In acidic solutions (pH < 6.0), the compound is in its protonated, non-ionized form, which absorbs light in the blue-violet region of the spectrum, thus appearing yellow. As the pH increases, the phenolic hydroxyl groups deprotonate. This deprotonation leads to a more extended conjugated system, shifting the absorption maximum to a longer wavelength (602 nm). This causes the solution to absorb yellow-orange light and appear blue in basic conditions (pH > 7.6). At a neutral pH, a mixture of the protonated and deprotonated forms exists, resulting in a green color.
Experimental Protocols
Synthesis of Bromothymol Blue
A common laboratory synthesis of bromothymol blue involves the bromination of thymol blue.
Methodology:
-
Dissolve thymol blue in glacial acetic acid.
-
Slowly add a solution of elemental bromine in glacial acetic acid to the thymol blue solution with stirring.
-
Maintain the reaction temperature at approximately 50 °C.
-
After the reaction is complete, cool the mixture to allow for the crystallization of bromothymol blue.
-
Collect the crystals by filtration and wash with glacial acetic acid and then water.
-
Dry the product at 60-80 °C.
Preparation of Bromothymol Blue Indicator Solution (0.04% w/v)
For use in volumetric analysis, a standardized indicator solution is required.
Methodology:
-
Weigh 0.1 g of bromothymol blue powder.
-
Dissolve the powder in 8.0 mL of 0.02 N sodium hydroxide (NaOH) solution.
-
Once dissolved, dilute the solution to 250 mL with deionized water to achieve an approximate 0.04% solution.
-
Alternatively, for an alcoholic solution, dissolve 0.1 g of bromothymol blue in 100 mL of 50% (v/v) ethanol.
Acid-Base Titration Using Bromothymol Blue
Bromothymol blue is particularly suitable for the titration of a strong acid with a strong base, where the equivalence point is at pH 7.
Methodology:
-
Rinse a burette with the titrant (e.g., standardized NaOH solution) and fill it.
-
Pipette a known volume of the analyte (e.g., HCl solution) into an Erlenmeyer flask.
-
Add 2-3 drops of the bromothymol blue indicator solution to the analyte. The solution should turn yellow.
-
Titrate the analyte with the titrant from the burette, swirling the flask continuously.
-
The endpoint is reached when the solution exhibits a persistent green color, indicating a neutral pH.
-
Record the volume of the titrant used.
Applications in Research and Development
Beyond its role as a simple pH indicator, bromothymol blue has found applications in various research and drug development contexts:
-
Cell Culture Monitoring: The metabolic activity of cells in culture often leads to a decrease in the pH of the medium due to the production of lactic acid. Bromothymol blue can be used as a non-invasive indicator to monitor the health and confluency of cell cultures.
-
Enzyme Assays: The activity of certain enzymes that produce or consume acids or bases can be monitored using bromothymol blue. For instance, it has been used to monitor the activity of fungal asparaginase.
-
Photosynthesis and Respiration Studies: In educational and research settings, it is used to demonstrate photosynthetic and respiratory activities in aquatic plants and organisms. The consumption of CO₂ during photosynthesis raises the pH (turning the solution blue), while the production of CO₂ during respiration lowers the pH (turning the solution yellow).
-
Detection of Carbonic Acid: It is commonly used to measure the presence of carbonic acid in a liquid, which is formed when carbon dioxide dissolves in water.
Safety and Handling
Bromothymol blue is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is advisable to wear gloves and safety glasses when handling the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Bromothymol blue remains a fundamental and versatile tool in the scientific laboratory. Its well-defined chemical structure and predictable physicochemical properties make it a reliable indicator for a wide range of applications, from classical acid-base titrations to modern cell-based assays. A thorough understanding of its chemistry and proper experimental technique is essential for obtaining accurate and reproducible results.



